molecular formula C13H10ClNO2S B11725013 (2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate

(2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate

Cat. No.: B11725013
M. Wt: 279.74 g/mol
InChI Key: PRJXJIYQIVUYQR-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate typically involves the reaction of 2-chloro-1,3-thiazole with 3-phenylprop-2-enoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug development and other biological applications.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing thiazole rings have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, either by activating or inhibiting enzymes and receptors. This interaction can lead to changes in cellular functions, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylthiazole: Another thiazole derivative with similar reactivity.

    3-Phenylprop-2-enoic acid: A precursor in the synthesis of the target compound.

    Thiazole: The parent compound of the thiazole family.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a phenylprop-2-enoate moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 3-phenylprop-2-enoate

InChI

InChI=1S/C13H10ClNO2S/c14-13-15-8-11(18-13)9-17-12(16)7-6-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

PRJXJIYQIVUYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=C(S2)Cl

Origin of Product

United States

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